![molecular formula C14H15NO4 B5519158 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

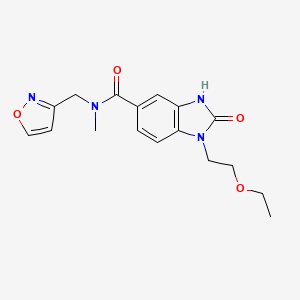

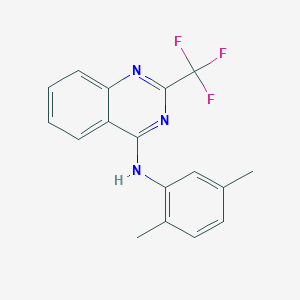

“2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” is a chemical compound with the linear formula C14H14O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of a similar compound, “2-oxo-2H-chromen-7-yl 4-chlorobenzoate”, was described in a study . The compound was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Molecular Structure Analysis

The molecular structure of “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” was determined using various spectroscopic techniques such as ESI-MS, FT-IR, 1H and 13C NMR spectroscopy, and X-ray diffractometry . The benzene ring is oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” are not available, the synthesis process mentioned above involves an O-acylation reaction .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide: and its derivatives have been investigated for their antimicrobial potential. Researchers synthesized compounds like (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins , benzofuran , and benzoxazol from this parent compound. These derivatives exhibited significant inhibitory activity against bacterial strains . Further studies could explore their mechanism of action and potential clinical applications.

Nootropic Properties

While not extensively studied, the compound’s structure suggests it might have nootropic effects. The presence of a chiral center in Phenotropil (a related compound) indicates possible cognitive enhancement. Investigating its impact on neurotransmitter systems and cognitive function could be valuable .

Anticancer Potential

Coumarins, including derivatives of 7-hydroxycoumarin, have been used as building blocks for novel anticancer agents. Researchers have explored their potential in inhibiting cancer cell growth. Further investigations into the specific mechanisms and efficacy are warranted .

Anti-inflammatory Activity

Coumarins are known for their anti-inflammatory properties. While research has primarily focused on other coumarin derivatives, exploring the anti-inflammatory effects of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide could provide valuable insights .

Analgesic Effects

Related fluorinated coumarins and 1-aza coumarins have demonstrated moderate analgesic properties. Investigating whether our compound exhibits similar effects could contribute to pain management research .

DNA Gyrase Inhibition

Substituted coumarins have been studied as potent inhibitors of bacterial DNA gyrase. Considering the biological importance of coumarins, exploring their impact on bacterial DNA replication could be worthwhile .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” could include further exploration of its potential biological and pharmacological activities, given the diverse activities exhibited by coumarins . Additionally, more detailed studies on its physical and chemical properties, safety, and hazards could be beneficial.

Eigenschaften

IUPAC Name |

2-(2-oxo-4-propylchromen-7-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-2-3-9-6-14(17)19-12-7-10(4-5-11(9)12)18-8-13(15)16/h4-7H,2-3,8H2,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCIRMLKPLAJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)

![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)

![5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)

![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)

![(1R*,2S*)-N-butyl-N'-[(5-methyl-3-isoxazolyl)methyl]-1,2-cyclohexanedicarboxamide](/img/structure/B5519112.png)

![N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5519124.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)

![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)

![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)

![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)

![2-[(3,3-dimethyl-2-oxobutyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5519170.png)